N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridine ring, and a morpholine ring, making it a complex and interesting molecule for various scientific studies
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including the suzuki–miyaura coupling reactions , which can lead to the formation of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of the furan and pyridine rings: This step often involves the use of coupling reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Introduction of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Coupling reagents: Palladium catalysts, Suzuki-Miyaura cross-coupling reagents.
Major Products Formed
Oxidation products: Furanones.
Reduction products: Piperidine derivatives.
Substitution products: Various substituted morpholine derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(pyridin-3-yl)furan-2-yl)methyl)morpholine-4-carboxamide
- N-((5-(furan-2-yl)pyridin-2-yl)methyl)morpholine-4-carboxamide
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(18-3-6-20-7-4-18)17-10-12-8-13(11-16-9-12)14-2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYRBLUXKRZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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